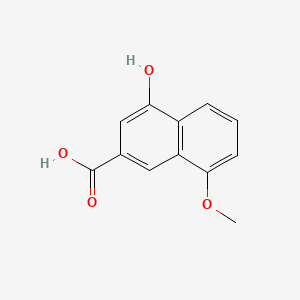

4-Hydroxy-8-methoxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-8-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBRXUQOEQJGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238557 | |

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16059-75-9 | |

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16059-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxy-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-8-methoxy-2-naphthoic acid is a substituted aromatic carboxylic acid belonging to the naphthoic acid class of compounds. Its structure, featuring a naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, suggests potential for diverse chemical interactions and biological activities. Naphthoic acid derivatives have garnered interest in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory and other biological activities.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed protocols for its experimental characterization, to support its evaluation in research and drug development endeavors.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.

-

IUPAC Name: 4-hydroxy-8-methoxynaphthalene-2-carboxylic acid[5]

The structural arrangement of this compound, with its electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group on the naphthalene scaffold, creates a molecule with distinct regions of polarity and reactivity.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Physical State and Appearance

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

-

Melting Point: 259-260 °C[4]

This relatively high melting point suggests strong intermolecular interactions, likely involving hydrogen bonding from the carboxylic acid and hydroxyl groups.

Solubility

Solubility is a critical parameter for formulation development and for designing biological assays. No specific experimental solubility data for this compound in various solvents has been found. However, based on its structure and data for related compounds like 4-Hydroxy-2-naphthoic acid which is soluble in DMSO, a qualitative solubility profile can be predicted.[8]

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of polar functional groups (hydroxyl, carboxyl) may allow for some aqueous solubility, but the large hydrophobic naphthalene core will limit it. The solubility of the related 2-naphthoic acid in water is low.[6][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of disrupting hydrogen bonding and solvating both polar and nonpolar parts of the molecule. |

| Methanol / Ethanol | Moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |

| Acetone | Moderately soluble | A polar aprotic solvent that can interact with the polar groups. |

| Dichloromethane | Sparingly soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a key parameter influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

-

Predicted pKa: 4.16 ± 0.30[5]

This predicted pKa is in the range of typical aromatic carboxylic acids. The presence of the electron-donating hydroxyl and methoxy groups may slightly influence the acidity compared to unsubstituted naphthoic acid.

Partition Coefficient (LogP)

The partition coefficient, typically expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption and distribution in biological systems.

-

Predicted XLogP3-AA: 2.3[5]

This value suggests that this compound has a moderate degree of lipophilicity.

Other Predicted Properties

A number of other molecular descriptors have been predicted computationally:

| Property | Predicted Value | Reference |

| Density | 1.376 ± 0.06 g/cm³ | [4] |

| Boiling Point | 443.5 ± 35.0 °C | [4] |

| Rotatable Bond Count | 2 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 66.8 Ų | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.

-

C-O stretch (methoxy and hydroxyl): Bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (218.21). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the carboxyl group (M-45).[10]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous medium.

Caption: Workflow for Shake-Flask Solubility Determination.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance

-

Shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV at the wavelength of maximum absorbance.

-

Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the pKa value using potentiometric titration, a highly accurate method.

Caption: Workflow for Potentiometric pKa Determination.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

Co-solvent (e.g., methanol or ethanol, if required for solubility)

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a water/co-solvent mixture can be used.

-

Titration: Calibrate the pH meter with standard buffers. Titrate the sample solution with the standardized NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Potential Biological Significance

While direct biological activity data for this compound is limited, the activities of related naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance. For instance, various hydroxylated and methoxylated naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[2][3] Some studies have shown that these compounds can act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1][3] The structural similarity of this compound to these bioactive molecules suggests that it may also possess immunomodulatory or other pharmacological activities worthy of investigation.

Synthesis Outline

A plausible synthetic route to this compound can be adapted from methods used for similar compounds.[11][12] A common approach involves the carboxylation of a suitably substituted naphthol derivative. For example, starting from 8-methoxy-2-naphthol, a Kolbe-Schmitt reaction could be employed to introduce the carboxylic acid group at the 2-position. Subsequent functional group manipulations, if necessary, would lead to the final product. The purification of the final compound would likely involve recrystallization.[13]

Conclusion

This technical guide provides a consolidated overview of the available and predicted physicochemical properties of this compound. While there is a notable lack of comprehensive experimental data in the public domain, the information presented here, including predicted values and detailed experimental protocols, serves as a valuable resource for researchers initiating studies on this compound. The structural features of this compound and the biological activities of related compounds suggest its potential as a lead structure in drug discovery, warranting further investigation into its synthesis, characterization, and pharmacological properties.

References

-

Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Synthetic Works. (n.d.). 8-methyl-4-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Naphthenic Acids and Derivatization Agents Using Two-Dimensional Gas Chromatography and Mass Spectrometry: Impact on Flow Assurance Predictions. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Naphthoic acid. Retrieved from [Link]

-

C&EN. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.

-

ResearchGate. (2023). The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C11H8O3. Retrieved from [Link]

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

-

PubMed. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

-

PubMed. (1991). 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation. Retrieved from [Link]

-

National Institutes of Health. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (2008). 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]

-

NP-MRD. (n.d.). Showing NP-Card for 1-Hydroxy-4-methoxy-2-naphthoic acid (NP0023628). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]

Sources

- 1. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 9. web.pdx.edu [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 13. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-naphthoic acid (CAS: 16059-75-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and well-vetted information on chemical entities that, while not household names, form the backbone of significant research endeavors. 4-Hydroxy-8-methoxy-2-naphthoic acid is one such molecule. Its nuanced structure, a substituted naphthalene core, presents a fascinating scaffold for medicinal chemistry and materials science. This guide is crafted not as a rigid encyclopedia but as a dynamic resource, designed to provide not just the "what" but the "why" behind the data and methodologies. Our objective is to empower researchers to confidently handle, characterize, and creatively utilize this compound in their work. Every piece of information herein is grounded in verifiable sources to ensure the highest degree of scientific integrity.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 16059-75-9, is a polycyclic aromatic organic compound.[1][2] Its structure features a naphthalene ring system substituted with a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pivotal for its reactivity and potential applications.

The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group on the aromatic scaffold creates a distinct electronic profile, influencing its acidity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. Understanding these foundational properties is the first step toward its effective application in complex synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16059-75-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1][2] |

| Predicted Melting Point | 259-260 °C (in acetic acid) | [1] |

| Predicted Boiling Point | 443.5 ± 35.0 °C | [1] |

| Predicted Density | 1.376 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.16 ± 0.30 | [2] |

| Canonical SMILES | COC1=CC=CC2=C1C=C(C=C2O)C(=O)O | [2] |

| InChI Key | XWBRXUQOEQJGTJ-UHFFFAOYSA-N | [2] |

Note: Some of the physicochemical properties listed are predicted values from computational models and should be confirmed experimentally for critical applications.

Synthesis and Purification

A potential synthetic strategy could be envisioned starting from a suitably substituted naphthalene precursor. For instance, a Stobbe condensation followed by cyclization is a classic method for forming the naphthoic acid framework. The specific placement of the hydroxyl and methoxy groups would necessitate careful selection of starting materials with the correct substitution pattern or the use of directing groups during electrophilic aromatic substitution reactions.

Given the lack of a specific protocol, a generalized workflow for the synthesis of a related compound, 8-methyl-4-hydroxy-2-naphthoic acid, is presented below to illustrate the type of multi-step synthesis that would likely be required. This can serve as a foundational template for developing a specific synthesis for the 8-methoxy analog.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Purification (Recrystallization):

The final product from a synthesis is rarely pure and requires purification. Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

-

Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its predicted melting point in acetic acid, glacial acetic acid or a mixture of ethanol and water could be suitable candidates.[1]

-

Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and it will crystallize out of the solution. The cooling process can be further encouraged by placing the flask in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as a series of doublets and triplets in the range of 7.0-8.5 ppm, with coupling constants indicative of their positions on the naphthalene ring. The methoxy group protons should appear as a sharp singlet around 3.9-4.1 ppm. The hydroxyl and carboxylic acid protons will be singlets and may be broad, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbons attached to the oxygen atoms (C4 and C8) being further downfield. The methoxy carbon will be a sharp signal around 55-60 ppm.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): A sharp peak or peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₀O₄), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 218. The fragmentation pattern would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

General Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Applications and Biological Relevance

While specific biological activity data for this compound is scarce in the public domain, the naphthoic acid scaffold is a well-established pharmacophore in drug discovery. Related compounds have shown a range of biological activities, suggesting potential avenues of investigation for this molecule.

-

As a Synthetic Intermediate: The presence of three distinct functional groups (hydroxyl, methoxy, and carboxylic acid) makes this compound a versatile intermediate for the synthesis of more complex molecules.[3] Each of these groups can be selectively modified to build libraries of compounds for screening in drug discovery programs. For example, the carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or acylated, and the methoxy group can potentially be demethylated to a dihydroxy derivative.

-

Potential Biological Activity: Naphthoic acid derivatives have been investigated for a variety of biological activities. For instance, some naphthoic acid derivatives act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and immune responses. The substitution pattern on the naphthalene ring is crucial for determining the nature and potency of this interaction.

Given its structure, this compound could be a candidate for screening in assays related to:

-

Anti-inflammatory activity: Many phenolic compounds exhibit anti-inflammatory properties.

-

Anticancer activity: The naphthalene core is found in several anticancer agents.

-

Enzyme inhibition: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites.

Workflow for Biological Screening:

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, follow standard first aid procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

References

-

This compound - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

-

8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works. (n.d.). Retrieved January 16, 2026, from [Link]

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). Journal of Scientific Research.

- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. (n.d.).

- Synthesis of 6-hydroxy-2-naphthoic acid from 2,6-diisopropylnaphthalene using NHPI as a key catalyst | Request PDF. (2025).

-

2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)- | C18H17N3O8S2 | CID 109523 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (n.d.).

-

1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

biological activity of 4-Hydroxy-8-methoxy-2-naphthoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-8-methoxy-2-naphthoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of this compound and its derivatives. While direct experimental data on this specific scaffold is limited, a thorough analysis of structurally related naphthoic acids and their derivatives strongly suggests significant potential in several therapeutic areas. This document synthesizes the available evidence to postulate that derivatives of this compound are likely to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. We will explore the plausible mechanisms of action, including the modulation of key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR), P2Y14 receptor, NF-κB, and MAPK pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis of these compounds and the evaluation of their biological activities. All mechanistic claims are supported by data from closely related compounds, providing a solid foundation for future research and development in this promising area of medicinal chemistry.

Naphthoic acids, which feature a naphthalene ring system appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The rigid, bicyclic aromatic structure provides a versatile template for the development of compounds with diverse and potent biological activities. The ability to introduce a wide array of substituents at various positions on the naphthalene ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for drug discovery.

The specific scaffold of this compound is of particular interest due to the presence of both a hydroxyl and a methoxy group. These functional groups can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and selectivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the methoxy group can modulate lipophilicity and metabolic stability.

Currently, the body of research specifically focused on this compound derivatives is nascent. However, the extensive literature on related substituted naphthoic acids provides a strong basis for predicting their therapeutic potential. This guide will, therefore, take a predictive approach, extrapolating from the known biological activities of analogous compounds to build a compelling case for the investigation of this novel class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route to the core scaffold and its subsequent derivatization is outlined below.

Proposed Synthesis of the Core Scaffold

A potential route to this compound could start from a suitably substituted naphthalene precursor, followed by carboxylation.

Experimental Protocol: Synthesis of this compound

-

Starting Material: Begin with a commercially available or synthesized 1-methoxy-5-naphthol.

-

Protection of the Hydroxyl Group (if necessary): The phenolic hydroxyl group may need to be protected to prevent side reactions during carboxylation. A common protecting group for phenols is the benzyl group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.

-

Carboxylation: The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols. The protected 1-methoxy-5-naphthol would be treated with a strong base (e.g., sodium hydride) to form the corresponding naphthoxide salt. This is then subjected to high pressure and temperature in the presence of carbon dioxide to introduce a carboxylic acid group, likely at the ortho position to the hydroxyl group (position 2).

-

Deprotection: If a protecting group was used, it would be removed in the final step. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst).

-

Purification: The final product, this compound, would be purified by recrystallization or column chromatography.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety of the core scaffold is a prime handle for derivatization to generate a library of esters and amides, which often exhibit improved pharmacokinetic properties compared to the parent carboxylic acid.

Experimental Protocol: Synthesis of Ester and Amide Derivatives

Esterification:

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add the desired alcohol (e.g., methanol, ethanol, etc.) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Alternatively, for more sensitive substrates, use a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography.

Amidation:

-

Activate the carboxylic acid of the core scaffold by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

-

In a separate flask, dissolve the desired primary or secondary amine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Slowly add the acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up and purify the resulting amide as described for the esterification.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

P2Y14 Receptor Antagonism

The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars, which are released during cell stress and inflammation. [1]Activation of the P2Y14 receptor on immune cells promotes pro-inflammatory responses. [1]Several 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor, demonstrating in vivo efficacy in models of inflammation. [1]It is plausible that derivatives of this compound could also act as P2Y14 receptor antagonists, providing another mechanism for their anti-inflammatory effects.

Caption: The P2Y14 receptor signaling pathway in inflammation.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes. Many natural and synthetic anti-inflammatory compounds exert their effects by inhibiting these pathways. Given the structural similarities to other known anti-inflammatory agents, it is highly probable that this compound derivatives will inhibit NF-κB and MAPK signaling.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol for In Vitro Evaluation of Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include an unstimulated control group.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Predicted Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Naphthoic acid derivatives have shown promise in this area.

Proposed Mechanism of Action: Membrane Disruption

Many antimicrobial peptides and synthetic mimics, including some naphthoic acid derivatives, exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. This often involves an amphiphilic structure that allows the compound to insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately cell death. It is hypothesized that by modifying the lipophilicity and charge of this compound derivatives, compounds with potent membrane-disrupting antimicrobial activity can be developed.

Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant isolates.

-

Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical Antimicrobial Activity Data

| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Compound 1 | 8 | 32 |

| Compound 2 | 4 | 16 |

| Compound 3 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 |

Predicted Anticancer Activity

The naphthalene scaffold is present in several clinically used anticancer drugs. Derivatives of naphthoic acid and the structurally related naphthoquinones have been extensively studied for their cytotoxic effects against various cancer cell lines. [2][3][4]

Potential Mechanisms of Action

The anticancer activity of naphthoquinone-related compounds is often multifactorial and can include:

-

Generation of Reactive Oxygen Species (ROS): Many quinone-containing compounds can undergo redox cycling within the cell, leading to the production of ROS, which can damage DNA, proteins, and lipids, ultimately inducing apoptosis.

-

Inhibition of Topoisomerases: Topoisomerases are essential enzymes for DNA replication and repair. Several anticancer drugs, including some with a naphthalene core, function by inhibiting these enzymes, leading to DNA damage and cell death. [5]* Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Some naphthoic acid-related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol for In Vitro Cytotoxicity Assessment

Protocol: MTT Assay for Cell Viability and IC50 Determination

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 2: Hypothetical Anticancer Activity Data

| Derivative | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| Compound A | 12.5 | 25.1 |

| Compound B | 5.2 | 8.9 |

| Compound C | >100 | >100 |

| Doxorubicin | 0.8 | 1.2 |

Structure-Activity Relationships (SAR) and Future Directions

Based on the literature for related compounds, several structure-activity relationships can be predicted for this compound derivatives:

-

Lipophilicity: The nature of the ester or amide substituent will significantly impact the lipophilicity of the molecule, which in turn will affect its ability to cross cell membranes and interact with intracellular targets. A systematic variation of the alkyl chain length or the introduction of aromatic or heterocyclic moieties will be crucial for optimizing activity.

-

Hydrogen Bonding: The 4-hydroxyl group is a key feature for potential hydrogen bonding interactions with target proteins. Its presence is likely to be important for activity.

-

Electronic Effects: The position and nature of substituents on the naphthalene ring will influence the electronic properties of the molecule, which can affect its redox potential (relevant for ROS generation) and its ability to interact with electron-rich or electron-deficient regions of a target.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This should include a broad range of esters and amides with varying steric and electronic properties. Promising lead compounds should then be further investigated in more advanced in vitro and in vivo models to validate their therapeutic potential.

Conclusion

While direct experimental evidence is currently limited, the existing body of research on structurally related naphthoic acid derivatives provides a strong rationale for the investigation of this compound and its derivatives as a novel class of therapeutic agents. The potential for these compounds to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities through multiple mechanisms of action makes them an exciting area for future drug discovery and development. This technical guide provides a solid foundation of predicted activities, plausible mechanisms, and robust experimental protocols to guide researchers in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

Cheng, S. et al. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences156 , 407-420 (2017). [Link]

-

Safe, S. et al. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Toxicological sciences : an official journal of the Society of Toxicology156 , 407-420 (2017). [Link]

-

Kise, R. et al. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of medicinal chemistry66 , 9076-9094 (2023). [Link]

- Deo, S., Inam, F., Mahashabde, R. P. & Jadhav, A. N. Antiinflammatory Activity of Some Substituted Naphthalenes. Asian Journal of Chemistry20, (2008).

- Helal, M. H., Salem, M. A., El-Gaby, M. S. & Al-Ghorbani, M. Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Journal of the Serbian Chemical Society78, 1331-1345 (2013).

-

Abdel-Rahman, A. A.-H. et al. Synthesis, biological evaluation and in silico molecular docking of novel 1-hydroxy-naphthyl substituted heterocycles. Journal of the Chinese Chemical Society65 , 339-351 (2018). [Link]

- BenchChem. The Biological Versatility of Substituted Naphthoic Acids: A Technical Guide for Researchers. (2025).

-

Laphookhieo, S. et al. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. European journal of medicinal chemistry54 , 228-36 (2012). [Link]

- Patel, H. & Tolia, K. Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. Der Pharma Chemica4, 1936-1943 (2012).

-

Al-Omary, F. A. M. et al. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. International Journal of Molecular Sciences24 , (2023). [Link]

-

Hasan, M. M. et al. Naphthoquinones and derivatives as potential anticancer agents: An updated review. Chemico-biological interactions366 , 110198 (2022). [Link]

-

Al-Warhi, T. et al. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland)27 , (2022). [Link]

- Douglass, J. E. Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Highlights (2006).

- Jadhav, S. D. & Bhanage, B. M.

-

Krasavin, M. et al. Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds57 , 1018-1027 (2021). [Link]

-

Umadevi, P. & Arul, G. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry11 , 1-13 (2022). [Link]

-

Kadri, A. et al. Antimicrobial Activities of the Henna Extract and Some Synthetic Naphthoquinones Derivatives. American Journal of Microbiological Research2 , 7-12 (2014). [Link]

-

ChemBK. This compound. [Link]

- Al-Suwaidan, I. A. et al. 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23)

-

da Cruz, E. H. G. et al. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules (Basel, Switzerland)26 , (2021). [Link]

-

de Souza, G. R. et al. Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. International journal of molecular sciences24 , (2023). [Link]

-

Stasiewicz, M. et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules (Basel, Switzerland)28 , (2023). [Link]

-

Zhang, J. et al. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. RSC medicinal chemistry14 , 1631-1638 (2023). [Link]

Sources

- 1. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-8-methoxy-2-naphthoic acid: Molecular Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methoxy-2-naphthoic acid, a substituted naphthalenecarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, make it a molecule of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, spectroscopic characterization, and insights into its potential biological activities, serving as a valuable resource for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₂H₁₀O₄ and a molar mass of 218.21 g/mol [1][2]. The molecule is built upon a naphthalene ring system, which is a bicyclic aromatic hydrocarbon consisting of two fused benzene rings. The substituents—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid group at position 2—confer distinct chemical reactivity and potential for biological interactions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and carboxylic acid oxygens) suggests its capability to engage in specific molecular recognition events, a critical aspect in drug-receptor interactions.

| Property | Value | Source |

| CAS Number | 16059-75-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |

| Molar Mass | 218.21 g/mol | [1][2] |

| Melting Point | 259-260 °C (in acetic acid) | [1] |

| Predicted pKa | 4.16 ± 0.30 | [2] |

| Predicted Density | 1.376 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 443.5 ± 35.0 °C | [1] |

Synthesis of this compound: A Plausible Synthetic Pathway

One logical starting material would be 1-methoxy-5-naphthol. The synthesis could proceed via a Kolbe-Schmitt-type reaction, where the naphthoxide ion is carboxylated with carbon dioxide under pressure and elevated temperature. The regioselectivity of this reaction can be influenced by the reaction conditions.

Proposed Experimental Protocol:

Step 1: Preparation of the Sodium or Potassium Naphthoxide Salt

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-methoxy-5-naphthol in a suitable anhydrous solvent such as toluene or xylene.

-

Under a nitrogen atmosphere, add one equivalent of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), portion-wise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the corresponding naphthoxide salt.

Causality: The formation of the more nucleophilic naphthoxide is essential for the subsequent carboxylation reaction. The use of an inert atmosphere prevents the oxidation of the electron-rich naphthol.

Step 2: Carboxylation via Kolbe-Schmitt Reaction

-

Transfer the reaction mixture containing the naphthoxide salt to a high-pressure autoclave.

-

Pressurize the autoclave with dry carbon dioxide (CO₂) to a pressure of 5-10 atm.

-

Heat the reaction mixture to 120-150 °C and maintain stirring for 6-12 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

Causality: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. The temperature and pressure are critical parameters that influence the reaction rate and regioselectivity.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a beaker and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH 2-3), leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the pure product.

Causality: Acidification protonates the carboxylate to form the carboxylic acid, which is typically a solid. Recrystallization is a standard purification technique for solid organic compounds, removing impurities based on differences in solubility.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene ring.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

While experimental spectra are not provided in the initial search results, a publication on a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31213, identified as 1-Hydroxy-4-methoxy-2-naphthoic acid (a tautomer of the target compound), provides valuable NMR data that can be used for comparison and confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A sharp or broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether and Carboxylic Acid): Strong absorptions in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 218. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), or the carboxylic acid group (COOH).

Potential Applications in Research and Drug Development

While direct biological studies on this compound are limited in the available literature, the broader class of naphthoic acid derivatives has shown a wide range of pharmacological activities, suggesting potential avenues for investigation.

Aryl Hydrocarbon Receptor (AhR) Modulation

Structurally related hydroxylated naphthoic acids have been identified as agonists or antagonists of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control. Modulation of the AhR signaling pathway is a promising strategy for the treatment of inflammatory diseases and certain cancers.

Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Enzyme Inhibition

Naphthoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, some analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The structural features of this compound make it a candidate for screening against a range of enzymatic targets.

Antimicrobial and Antitumor Activity

Naphthoquinone derivatives, which are structurally related to naphthoic acids, are well-known for their antimicrobial and antitumor properties. The presence of the hydroxyl group on the naphthalene ring of this compound suggests that it could be explored for similar activities. For example, some hydroxy-naphthoic acid derivatives have demonstrated antimycobacterial activity. Furthermore, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, potentially through the inhibition of tubulin polymerization.

Conclusion

This compound is a fascinating molecule with a rich chemical structure that holds promise for various scientific applications. While further research is needed to fully elucidate its synthetic accessibility and biological profile, this in-depth technical guide provides a solid foundation for researchers and drug development professionals. The plausible synthetic route, detailed spectroscopic characterization, and insights into its potential biological activities offer a roadmap for future investigations into this and related naphthalenecarboxylic acid derivatives, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

-

ChemBK. This compound. Available from: [Link]

Sources

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Naphthoic Acid Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoic acids, the carboxylic acid derivatives of naphthalene, represent a class of organic compounds whose journey spans from the early explorations of coal tar chemistry to the forefront of modern medicinal chemistry. First synthesized in the early 20th century, these molecules have evolved from chemical curiosities into indispensable scaffolds and intermediates in the development of pharmaceuticals, performance materials, and molecular probes.[1][2] This guide provides a comprehensive exploration of the discovery and history of naphthoic acid compounds. It details the foundational work on their parent structure, naphthalene, chronicles the evolution of their synthesis from harsh oxidation reactions to precise, high-yield methodologies, and examines their contemporary applications as potent modulators of biological systems. Through detailed protocols, comparative data, and workflow visualizations, this document serves as a technical resource for professionals seeking to understand and leverage the rich chemistry of the naphthoic acid core.

The Foundation: Discovery and Structural Elucidation of the Naphthalene Backbone

The story of naphthoic acid begins with its parent, naphthalene (C₁₀H₈). The journey to understand this simple polycyclic aromatic hydrocarbon laid the essential groundwork for the synthesis of its derivatives.

In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from the distillation of coal tar by two different chemists. In 1821, John Kidd collated these findings, described the substance's properties, and proposed the name "naphthaline," derived from "naphtha," a term for volatile hydrocarbon mixtures.[3][4] The fundamental chemical formula of naphthalene, C₁₀H₈, was subsequently determined by the renowned scientist Michael Faraday in 1826.[3][5]

For several decades, the precise arrangement of these atoms remained a puzzle. The French chemist Auguste Laurent conducted exhaustive investigations into naphthalene and its chlorinated derivatives between 1830 and 1835, leading him to propose a "nucleus theory" of molecular structure that was a significant precursor to modern theories.[6] The final, critical breakthrough came in 1866 when German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[3][7] This structure was empirically confirmed three years later by his student, Carl Gräbe, cementing our understanding of the naphthalene framework.[3]

Caption: Key Milestones in the History of Naphthalene and Naphthoic Acid.

The Emergence of Naphthoic Acids: Early Synthetic Efforts

The formal synthesis of naphthoic acid is not credited to a single discoverer but rather emerged organically from the broader scientific inquiry into polycyclic aromatic compounds during the early 20th century.[1][8][9] These initial preparations were often challenging, relying on brute-force chemical methods.

The first routes to 1-naphthoic acid involved the aggressive oxidation of related naphthalene compounds, such as 1-methylnaphthalene or 1-naphthaldehyde.[9] These reactions required powerful and indiscriminate oxidizing agents, like potassium permanganate or chromic acid, under harsh acidic conditions.[8] While successful in producing the desired compound, these methods suffered from low yields, difficult purifications, and a lack of scalability, limiting the availability of naphthoic acids for further study. This challenge created a clear need for more refined and reliable synthetic pathways.

Refining the Synthesis: The Development of Core Methodologies

The transition of naphthoic acids from laboratory curiosities to accessible chemical building blocks was driven by the development of more precise and efficient synthetic protocols. Several key methods were established that remain relevant in modern organic synthesis.

The Grignard Reaction: A Paradigm Shift in Accessibility

A watershed moment in naphthoic acid synthesis was the application of the Grignard reaction. This method involves the formation of a naphthylmagnesium halide (a Grignard reagent) from the corresponding bromonaphthalene, followed by its reaction with carbon dioxide (carboxylation) to form the naphthoate salt, which is then acidified to yield the final product.[2][10]

This approach offered a significant improvement over early oxidation methods, providing much higher yields and cleaner reactions. A robust and widely cited procedure was published in Organic Syntheses in 1931 by Henry Gilman, Nina B. St. John, and F. Schulze, solidifying this method as the gold standard for preparing 1-naphthoic acid (α-naphthoic acid).[9][11]

Caption: Experimental Workflow for the Synthesis of 1-Naphthoic Acid via Grignard Carboxylation.

Experimental Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reagent

Adapted from Gilman, H.; St. John, N. B.; Schulze, F. Org. Synth. 1931, 11, 80.[11]

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. All glassware must be rigorously dried.

Grignard Reagent Formation:

Place magnesium turnings (1.0 gram-atom) and a crystal of iodine in the flask.

Add a small portion of a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether to initiate the reaction, warming gently if necessary.

Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate sufficient to maintain a steady reflux.

After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Carboxylation:

Cool the reaction flask in an ice bath.

Slowly pour the Grignard reagent solution over an excess of crushed solid carbon dioxide (dry ice) in a separate beaker with vigorous manual stirring.

Workup and Isolation:

Once the mixture has warmed to room temperature, add dilute sulfuric acid to dissolve the basic magnesium salts.

Transfer the mixture to a separatory funnel. Separate the ether layer.

Extract the ether layer with a 25% sodium hydroxide solution to transfer the naphthoic acid into the aqueous phase as its sodium salt.

Precipitation and Purification:

Cool the aqueous extract in an ice bath and carefully acidify with 50% sulfuric acid to precipitate the crude 1-naphthoic acid.

Collect the crude solid by vacuum filtration and wash with cold water until the washings are free of sulfate.

Recrystallize the dried crude product from hot toluene to yield pure 1-naphthoic acid (Typical Yield: 68-70%).[11]

Other Foundational Synthetic Routes

While the Grignard method is prominent, other routes have been crucial for accessing different isomers and derivatives.

-

Oxidation of Naphthyl Ketones: The haloform reaction provides an efficient route to 2-naphthoic acid. Methyl 2-naphthyl ketone is treated with potassium hypochlorite, which selectively oxidizes the methyl group to a carboxylate, forming chloroform as a byproduct. This method is notable for its high yields, often approaching 88%.[12]

-

Hydrolysis of Naphthonitriles: Naphthoic acids can be prepared by the hydrolysis of the corresponding naphthonitrile (naphthyl cyanide) under either acidic or basic conditions. The nitrile precursors are often synthesized from naphthylamines or naphthalenesulfonic acids.[11][12]

-

Kolbe-Schmidt Reaction: This reaction is particularly important for the synthesis of hydroxynaphthoic acids. It involves the carboxylation of a potassium naphtholate (the potassium salt of a naphthol) with carbon dioxide under heat and pressure.[13]

Table 1: Comparative Analysis of Primary Naphthoic Acid Synthetic Routes

| Synthetic Method | Starting Material(s) | Target Product | Typical Yield | Key Advantages | Key Limitations |

| Grignard Carboxylation | Bromonaphthalene, Mg, CO₂ | 1- or 2-Naphthoic Acid | 65-75%[11] | High yield, good purity, reliable | Requires strictly anhydrous conditions, sensitive to steric hindrance |

| Hypohalite Oxidation | Methyl Naphthyl Ketone | 2-Naphthoic Acid | 85-90%[12] | Excellent yield, uses readily available reagents | Limited to isomers where the ketone is accessible |

| Nitrile Hydrolysis | Naphthonitrile | 1- or 2-Naphthoic Acid | Variable | Tolerant of many functional groups | Requires preparation of the nitrile precursor, can require harsh hydrolysis conditions |

| Kolbe-Schmidt Reaction | Naphthol, K₂CO₃, CO₂ | Hydroxynaphthoic Acids | 28-36%[13] | Direct route to valuable hydroxy derivatives | Moderate yields, can produce isomeric mixtures, requires high pressure/temp |

The Naphthoic Acid Scaffold in Modern Drug Discovery

The true value of the naphthoic acid framework lies in its utility as a rigid, tunable scaffold for designing biologically active molecules.[2] Its fused aromatic ring system provides a defined three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets like enzymes and receptors.

Caption: The Naphthoic Acid Core as a Versatile Scaffold for Drug Development.

Anti-inflammatory and Immunomodulatory Agents

The naphthoic acid scaffold has proven fruitful in the search for novel anti-inflammatory drugs.

-

P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists of the P2Y₁₄ receptor. This receptor is implicated in inflammatory processes, making these compounds promising leads for therapies targeting inflammation and neuropathic pain.[14]

-

Aryl Hydrocarbon Receptor (AhR) Agonists: The microbially-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent agonist of the Aryl Hydrocarbon Receptor. Activation of this receptor in the gut is linked to anti-inflammatory effects, highlighting a role for naphthoic acid structures in modulating the host-microbiome axis and immune responses.[15]

Enzyme Inhibitors for Disease Treatment

The rigid structure of naphthoic acids makes them ideal for fitting into the well-defined active sites of enzymes.

-

Lactate Dehydrogenase (LDH) Inhibition: Substituted dihydroxynaphthoic acids have been developed as inhibitors of the enzyme lactate dehydrogenase (LDH).[16] Parasites like Babesia are highly dependent on glycolysis for energy, making their LDH a prime drug target. Naphthoic acid-based compounds have been identified as lead structures for designing novel anti-babesial drugs.[17] This same principle is being explored for anticancer applications, as many cancer cells also exhibit a strong reliance on glycolysis (the Warburg effect).

-

Molecular Probes: The intrinsic fluorescence of the naphthalene ring system, combined with the reactivity of the carboxylic acid group, allows for the synthesis of specialized molecular probes. Naphthoic acid derivatives have been developed as fluorescent probes for the high-throughput screening of compounds capable of breaking advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[18]

Conclusion

The history of naphthoic acid is a compelling narrative of scientific progress. It began with the foundational characterization of naphthalene from coal tar, progressed through the invention of elegant and precise synthetic methodologies that made its derivatives widely accessible, and has culminated in its establishment as a privileged scaffold in modern drug discovery. The journey from a simple aromatic acid to a key component in the design of enzyme inhibitors, receptor modulators, and diagnostic probes underscores the enduring power of fundamental organic chemistry. For researchers today, the naphthoic acid core continues to offer a robust and versatile platform for the creation of novel molecules to address pressing challenges in medicine and biology.

References

-

Étienne-Louis Malus | Optics, Polarization, Reflection - Britannica. Britannica.

-

1 Brief History of the Discovery of Phenomena Concerning Light Polarization.

-

Etienne Louis Malus - Oxford Reference. Oxford Reference.

-

Science, Optics and You - Timeline - Étienne-Louis Malus - Molecular Expressions. Florida State University.

-

1-Naphthoic acid 86-55-5 wiki - Guidechem. Guidechem.

-

Étienne-Louis Malus - Wikipedia. Wikipedia.

-

- Benchchem. BenchChem.

-

Naphthalene - Wikipedia. Wikipedia.

-

Naphthalene structure numbering.

-

Naphthalene lewis dot structure.

-

A Comparative Analysis of Naphthoic Acid Derivatives: A Guide for Researchers - Benchchem. BenchChem.

-

The Enduring Legacy of 1-Naphthoic Acid: A Technical Guide to its History, Synthesis, and Biological Significance - Benchchem. BenchChem.

-

α-NAPHTHOIC ACID - Organic Syntheses Procedure. Organic Syntheses.

-

1-Naphthoic acid - Wikipedia. Wikipedia.

-

Laurent, Auguste | Infoplease. Infoplease.

-

Today in Chemistry History – Emil Erlenmeyer and the Erlenmeyer Flask. Compound Interest.

-

Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed. National Library of Medicine.

-

Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - Frontiers. Frontiers.

-

A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives - Benchchem. BenchChem.

-

Auguste Laurent | French Chemist & Organic Compound Pioneer | Britannica. Britannica.

-

Synthesis of Naphthoic Acids as Potential Anticancer Agents - ResearchGate. ResearchGate.

-

1-Naphthoic acid synthesis - ChemicalBook. ChemicalBook.

-

US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents. Google Patents.

-

β-NAPHTHOIC ACID - Organic Syntheses Procedure. Organic Syntheses.

-

Erlenmeyer's formula of naphthalene (1866) and Graebe's formula of CHT... | Download Scientific Diagram - ResearchGate. ResearchGate.

-

Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists - Oxford Academic. Oxford Academic.

-

Auguste Laurent - chemeurope.com. Chemeurope.com.

-

Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616.

-

2-Naphthoic acid - Wikipedia. Wikipedia.

-

Vista de Auguste Laurent: Radical y radicales.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. superfull888.com [superfull888.com]

- 5. img1.wsimg.com [img1.wsimg.com]

- 6. Auguste Laurent | French Chemist & Organic Compound Pioneer | Britannica [britannica.com]

- 7. compoundchem.com [compoundchem.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]